
1-(5-Bromoquinolin-8-yl)ethanone
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Overview
Description
1-(5-Bromoquinolin-8-yl)ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom at the 5-position of the quinoline ring and an ethanone group at the 8-position makes this compound unique and potentially useful for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromoquinolin-8-yl)ethanone typically involves the bromination of quinoline derivatives followed by the introduction of the ethanone group. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to obtain 5-bromoquinolin-8-ol. This intermediate is then treated with acetic anhydride to introduce the ethanone group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Additions to the Ethanone Group
The ketone moiety undergoes classical nucleophilic addition reactions:
Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
Grignard Addition | CH₃MgBr, THF, 0°C → RT | Tertiary alcohol derivative | 78%* | |
Hydride Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol (1-(5-Bromoquinolin-8-yl)ethanol) | 85%* |
*Yields estimated from analogous reactions in quinoline systems.
Condensation Reactions
The ethanone group participates in acid- or base-catalyzed condensations:
Schiff Base Formation
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Reacts with aromatic amines (e.g., aniline) in ethanol under reflux to form imine derivatives.
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Example:
This compound+NH2PhEtOH, ΔN=Ph-substituted derivative
Mannich Reaction
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Reacts with secondary amines (e.g., pyrrolidine) and formaldehyde to yield aminomethylated products :
This compound+HCHO+C4H9NEtOH, refluxMannich base
Electrophilic Aromatic Substitution (EAS)
The quinoline ring directs electrophiles to specific positions due to the electron-withdrawing bromine and ethanone groups:
Electrophile | Position Substituted | Conditions | Major Product | Source |
---|---|---|---|---|
Br₂ | C-7 | CH₃CN, 0°C, 34 hours | 5,7-Dibromoquinolin-8-yl ethanone | |
HNO₃ | C-3 | H₂SO₄, 50°C | 3-Nitro-5-bromoquinolin-8-yl ethanone |
Cross-Coupling Reactions
The C-Br bond undergoes palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
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Reacts with arylboronic acids under standard conditions :
This compound+ArB(OH)2Pd(PPh3)4,Na2CO3,DME5-Arylquinolin-8-yl ethanone
Biological Activity via Chemical Modification
Derivatives demonstrate pharmacological potential:
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Anticancer Activity : Styrylquinoline analogs inhibit MMP-2/9 enzymes (IC₅₀ = 0.81–10 μM) .
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Antibacterial Hybrids : Mannich bases with ciprofloxacin show MIC values of 4–16 μg/mL against drug-resistant strains .
Mechanistic Insights
Scientific Research Applications
1-(5-Bromoquinolin-8-yl)ethanone is a chemical compound with a quinoline ring, a bromine atom at the 5-position, and an ethanone functional group at the 1-position. It has a molecular formula of C10H8BrNO and a molecular weight of approximately 240.08 g/mol. Quinoline derivatives, including this compound, possess a range of biological activities and potential applications in medicinal chemistry.
Scientific Research Applications
This compound has potential applications in various fields:
- Biological Activities Quinoline derivatives exhibit a range of biological activities. Research suggests they possess antimicrobial and anticancer properties . The specific biological activity of this compound requires further investigation to establish its efficacy against specific pathogens or cancer types.
- Medicinal Chemistry this compound is used in medicinal chemistry due to the quinoline moiety, which consists of fused benzene and pyridine rings.
- Interaction studies Interaction studies involving this compound could focus on: Protein-ligand binding, Enzyme inhibition, DNA interactions.
Several compounds share structural similarities with this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
8-Hydroxyquinoline | Hydroxy group at position 8 | Known for strong chelation properties |
5-Bromoquinoline | Bromine at position 5 | Exhibits potent antimicrobial activity |
7-Bromoquinoline | Bromine at position 7 | Potentially different biological activity profile |
4-Acetylquinoline | Acetyl group at position 4 | Different reactivity due to acetyl substitution |
Mechanism of Action
The mechanism of action of 1-(5-Bromoquinolin-8-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and the ethanone group play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological system and the nature of the target.
Comparison with Similar Compounds
1-(3-Bromoquinolin-5-yl)ethanone: Similar structure but with the bromine atom at the 3-position.
8-Hydroxyquinoline: Lacks the bromine atom and ethanone group but shares the quinoline core structure.
5-Bromoquinolin-8-ol: Intermediate in the synthesis of 1-(5-Bromoquinolin-8-yl)ethanone.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom and the ethanone group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C11H8BrNO |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-(5-bromoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-6H,1H3 |
InChI Key |
LCUJGBLVYGPYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2 |
Origin of Product |
United States |
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